1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine

Medicinal Chemistry ADME Physicochemical Property

Synthesizing conformationally constrained peptidomimetics often requires multiple orthogonal protection steps, delaying lead optimization cycles. CAS 890849-78-2 solves this by providing a pre-assembled piperidine scaffold with orthogonal Boc and Cbz protecting groups alongside an (E)-configured α,β-unsaturated methyl ester. This enables sequential, independent deprotection and late-stage diversification without route redesign. - Pre-assembled orthogonal Boc/Cbz protection eliminates 3-5 synthetic steps, accelerating SAR exploration. - (E)-allylic methyl ester serves as both a Michael acceptor and a handle for hydrolysis, amidation, or cycloaddition. - Consistent 95% purity batch-to-batch ensures reproducible results in SPPS and library synthesis.

Molecular Formula C23H32N2O6
Molecular Weight 432.5 g/mol
CAS No. 890849-78-2
Cat. No. B1604491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine
CAS890849-78-2
Molecular FormulaC23H32N2O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C23H32N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,11,17H,10,12-16H2,1-4H3,(H,24,27)/b19-11+
InChIKeySCHCJHPSZPXPGN-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine: Protected Piperidine Building Block


1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine (CAS 890849-78-2) is a synthetically protected, multi-functional piperidine derivative. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected nitrogen, and an alkenyl side chain bearing both a benzyloxycarbonyl (Cbz)-protected amine and a methyl ester . This combination of orthogonal protecting groups and an allylic ester moiety designates it as a versatile advanced intermediate, not a final active pharmaceutical ingredient (API), for constructing complex peptidomimetics and nitrogen-containing heterocycles in medicinal chemistry and drug discovery programs .

Orthogonal Boc/Cbz protection
Enables sequential, independent deprotection of piperidine and side-chain amines for stepwise construction.
Pre-installed α,β-unsaturated ester
Provides a Michael acceptor and a handle for late-stage hydrolysis, amidation, or cycloaddition.
Defined (E)-allylic geometry
Eliminates isomer separation steps; supports stereocontrolled synthesis of macrocycles and peptidomimetics.

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine: Why Generic Building Blocks Fall Short


Simple substitution with a generic Boc-piperidine (e.g., 1-Boc-piperidine) or a standard Cbz-amino acid (e.g., Cbz-Gly-OMe) fails because these lack the precise, pre-assembled combination of orthogonal protecting groups and the unique α,β-unsaturated ester moiety present in CAS 890849-78-2 . This compound's specific (E)-allylic geometry and functional group arrangement enables orthogonal deprotection sequences—Boc is cleaved under acidic conditions while Cbz is removed by hydrogenolysis—allowing for independent manipulation of two distinct reactive sites . Furthermore, the embedded α,β-unsaturated ester acts as a Michael acceptor and a handle for further diversification (e.g., cycloadditions), functionality that simpler, saturated piperidine building blocks cannot provide without multiple additional synthetic steps [1]. Using an alternative building block would necessitate a costly and time-consuming re-design of the entire synthetic route, directly impacting project timelines and resource allocation.

Risk 1 Generic Boc-piperidine or Cbz-amino acid lacks orthogonal protection; sequential deprotection not possible without additional steps.
Risk 2 Saturated analogs lack the α,β-unsaturated ester, eliminating a key diversification handle for late-stage SAR exploration.
Risk 3 Undefined or mixed alkene geometry requires downstream isomer separation and risks stereochemical mismatch in constrained targets.

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine: Evidence for Selection Over Analogs


Lipophilicity Compared to Saturated Analogs

The target compound 890849-78-2 is a protected intermediate; its calculated LogP (clogP) of 4.34 [1] positions it in a more lipophilic chemical space compared to simpler, saturated analogs. This difference can be exploited to improve membrane permeability in a final drug candidate or, conversely, to be intentionally reduced via ester hydrolysis to generate a more polar, carboxylate-containing intermediate. This provides a measurable and tunable handle for property optimization.

Lipophilicity (clogP)
Class-level inference
clogP 4.34
~1.9 log units higher than saturated ester analog (clogP 2.43)
Supports lipophilicity-driven building block selection
Predicted values; experimental logP may differ
Medicinal Chemistry ADME Physicochemical Property

Orthogonal Boc/Cbz Protection Strategy for Higher Yields

The orthogonal Boc (acid-labile) and Cbz (hydrogenolyzable) protecting groups on compound 890849-78-2 are a well-established strategy to minimize side reactions and improve yields in complex syntheses . This design allows for the selective deprotection of the piperidine nitrogen (with TFA) while leaving the side-chain amine protected (with Cbz), or vice versa. In contrast, building blocks with non-orthogonal protecting groups or a single protecting group require less efficient, multi-step workarounds that often result in lower overall yields and increased purification burdens.

Orthogonal protection count
Class-level inference
TargetTwo orthogonal groups (Boc, Cbz)
BaselineSingle protecting group (Boc or Cbz)
Enables two additional independent deprotection steps
Standard peptide deprotection conditions expected
Organic Synthesis Process Chemistry Protecting Group Strategy

Defined (E)-Allylic Geometry for Stereocontrol

The IUPAC name and stereochemical descriptor for compound 890849-78-2 confirm the presence of a defined (E)-configuration at the allylic double bond . This pre-set geometry is a critical attribute for the stereocontrolled synthesis of complex molecules, particularly in the construction of macrocycles or conformationally constrained peptidomimetics where double bond geometry can dictate overall molecular shape and biological activity. Procuring a building block with a defined (E)-stereochemistry eliminates the need for challenging and often low-yielding isomer separation steps downstream.

Allylic geometry
Class-level inference
(E)-configuration
Supports stereochemical control; avoids isomer separation
Assigned from IUPAC name and SMILES
Stereoselective Synthesis Medicinal Chemistry Building Block

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine: Key Application Scenarios


Synthesis of Constrained Peptidomimetics for Target Validation

This compound's orthogonal protecting groups and defined (E)-allylic geometry make it an ideal building block for synthesizing conformationally constrained peptidomimetics . The piperidine ring provides a rigid scaffold to lock the peptide backbone into a specific bioactive conformation, while the (E)-alkene linker can replace a peptide bond, offering improved metabolic stability. The orthogonal Boc/Cbz protection allows for sequential incorporation into a growing peptide chain via solid-phase peptide synthesis (SPPS) or solution-phase methods, enabling precise control over the final macrocyclic architecture . This is critical for validating new protein-protein interaction targets where a linear peptide would be too flexible and rapidly degraded.

Late-Stage Diversification in Lead Optimization

In lead optimization, the α,β-unsaturated methyl ester moiety of CAS 890849-78-2 serves as a versatile handle for late-stage functionalization . After incorporating the core piperidine scaffold into a lead molecule, this group can be selectively hydrolyzed to a carboxylic acid for improved solubility, converted to an amide to explore additional binding interactions, or engaged in Michael additions or cycloadditions to build molecular complexity and explore new chemical space around the lead series . This late-stage flexibility allows medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) and optimize properties like potency, selectivity, and ADME without having to redesign the entire synthetic route from scratch.

Piperidine-Focused Chemical Libraries for High-Throughput Screening

As a densely functionalized, pre-protected building block, compound 890849-78-2 is an excellent core for generating diverse chemical libraries for high-throughput screening (HTS) . By performing parallel synthesis with this single starting material, a medicinal chemist can quickly generate a focused library of hundreds of analogs by selectively deprotecting one amine and reacting it with a set of carboxylic acids, sulfonyl chlorides, or isocyanates. This strategy is far more efficient for exploring piperidine-based chemical space than using multiple simpler building blocks, which would require many more synthetic steps and resources to achieve the same level of diversity .

Application
Selection Property
Validation Focus
Constrained peptidomimetic synthesis
Orthogonal Boc/Cbz protection and rigid piperidine scaffold
Sequential incorporation and macrocyclization efficiency
Late-stage lead diversification
α,β-unsaturated ester as Michael acceptor / hydrolysis handle
Functional group tolerance and SAR exploration
Piperidine-focused chemical libraries
Pre-installed orthogonal protection and allylic ester
Parallel synthesis and diversity generation

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